5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Medicinal Chemistry Physicochemical Properties Fragment-Based Drug Design

5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 444144-39-2) is a heterocyclic small molecule built on the pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold, a recognized privileged core in kinase inhibitor drug discovery. The compound features a 3-carbonitrile group essential for hinge-region hydrogen bonding in ATP-competitive kinase inhibition, a 5-methyl group that modulates steric and electronic properties, and a 7-trifluoromethyl substituent that enhances lipophilicity and metabolic stability relative to non-fluorinated analogs.

Molecular Formula C9H5F3N4
Molecular Weight 226.162
CAS No. 444144-39-2
Cat. No. B2885505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS444144-39-2
Molecular FormulaC9H5F3N4
Molecular Weight226.162
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C#N
InChIInChI=1S/C9H5F3N4/c1-5-2-7(9(10,11)12)16-8(15-5)6(3-13)4-14-16/h2,4H,1H3
InChIKeyKPIFJBPVJMWWNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 444144-39-2): Core Scaffold Overview for Kinase-Targeted Research Procurement


5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 444144-39-2) is a heterocyclic small molecule built on the pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold, a recognized privileged core in kinase inhibitor drug discovery [1]. The compound features a 3-carbonitrile group essential for hinge-region hydrogen bonding in ATP-competitive kinase inhibition, a 5-methyl group that modulates steric and electronic properties, and a 7-trifluoromethyl substituent that enhances lipophilicity and metabolic stability relative to non-fluorinated analogs [2]. With a molecular formula C₉H₅F₃N₄ and a molecular weight of 226.16 g/mol, it is commercially available at purities up to 98% for research use .

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails: The Critical Role of 5-Methyl and 7-Trifluoromethyl Substituents in 444144-39-2


Generic interchange of pyrazolo[1,5-a]pyrimidine-3-carbonitrile analogs is not supported by evidence: the 3-carbonitrile group is a conserved hinge-binding pharmacophore across CDK2, CK2, and KDM4D targets [1], but the 5-methyl and 7-trifluoromethyl substituents differentially govern target engagement, selectivity, and pharmacokinetic behavior. Replacing the 7-CF₃ with hydrogen, methyl, or non-fluorinated alkyl groups reduces both lipophilicity and metabolic oxidative stability [2], while removing the 5-methyl group alters the electron density distribution across the core, affecting hinge-binding affinity. The quantitative dimensions below demonstrate that even structurally minor substitutions produce measurable differences in molecular properties critical for assay reproducibility, lead optimization, and SAR continuity [3].

Quantitative Differentiation of 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (444144-39-2) vs. Closest Analogs


Molecular Weight and Size Differentiation vs. 5-Methyl (7-H) and 7-Trifluoromethyl (5-H) Core Analogs

The target compound (MW 226.16 Da) differs from 5-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 879900-25-1, MW 158.16 Da) by 68.0 Da (addition of 7-CF₃), and from 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 832115-44-3, MW 212.13 Da) by 14.0 Da (addition of 5-CH₃). This size increment correlates with measurable differences in lipophilicity (estimated ΔclogP ≈ +0.8 to +1.2 for CF₃ substitution vs. H, and ΔclogP ≈ +0.5 for CH₃ addition) . The 7-CF₃ group also adds 3 fluorine atoms (57.0 Da), increasing heavy atom count to 16 vs. 13 in the 5-methyl-only analog .

Medicinal Chemistry Physicochemical Properties Fragment-Based Drug Design

Kinase Hinge-Binding Scaffold Validation: 3-Carbonitrile Pharmacophore Requirement vs. 2-Carboxylic Acid or 3-Carboxylate Analogs

The 3-carbonitrile group of the target compound serves as a critical hinge-binding hydrogen bond acceptor in ATP-competitive kinase inhibition, directly analogous to the binding mode observed in the KDM5A co-crystal structure (PDB 5IVE), where the 3-carbonitrile of 5-methyl-7-oxo-6-isopropyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile forms a key interaction with the kinase hinge region [1]. In contrast, the 2-carboxylic acid analog (5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, CAS 331647-99-5) and the 3-carboxylate analog (ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, CAS 514799-12-3) present different hydrogen bond donor/acceptor geometry incompatible with the hinge-binding orientation [2]. The unsubstituted core scaffold (pyrazolo[1,5-a]pyrimidine-3-carbonitrile, BindingDB BDBM24629) retains CDK2/cyclin A binding capacity in a radiometric assay at pH 7.2, 2 °C, confirming the essential role of the 3-carbonitrile for target engagement [3].

Kinase Inhibition Structure-Based Drug Design Hinge-Binding Pharmacophore

Synthetic Accessibility and Purity: Commercial Availability of 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile vs. Custom-Synthesis-Only Analogs

The target compound is commercially available at 97% purity (Chemenu, Catalog CM271612) and 98% purity (MolCore, NLT 98%), with ISO-certified quality control . In contrast, the closely related 5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 175276-40-1) is listed as available only through custom synthesis with no off-the-shelf purity specification [1]. The 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid analog (CAS 695191-64-1) is available as a research chemical but with no guaranteed purity >95% . The patent US20070270408A1 demonstrates a scalable synthesis of the closely related 5-methyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid methyl ester in 41% yield via acetic acid reflux of 5-amino-1H-pyrazole-3-carboxylic acid methyl ester with 1,1,1-trifluoro-2,4-pentanedione, confirming synthetic tractability of this substitution pattern [2].

Chemical Procurement Synthetic Chemistry Quality Control

Metabolic Stability Differentiation: 7-Trifluoromethyl Blockade of Oxidative Metabolism vs. 7-Methyl or 7-H Analogs

The 7-trifluoromethyl group in the target compound provides oxidative metabolic blockade at the 7-position of the pyrazolo[1,5-a]pyrimidine core, a site susceptible to CYP450-mediated hydroxylation in non-fluorinated analogs. The 7-CF₃ substitution eliminates hydrogen atoms at the 7-position, removing the primary site for oxidative attack, whereas the 5,7-dimethyl analog (5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile) retains benzylic/allylic C-H bonds at both positions [1]. This principle is consistent with findings for pyrazolo[1,5-a]pyrimidine kinase inhibitors where fluorination at metabolically labile positions improved in vitro microsomal half-life (class-level evidence from CK2 and CDK inhibitor series) [2]. The 3-carbonitrile group itself contributes to metabolic stability by withdrawing electron density from the core, reducing susceptibility to oxidative metabolism relative to 3-H or 3-alkyl analogs [3].

Drug Metabolism Pharmacokinetics Lead Optimization

Electron-Withdrawing Synergy: Dual CF₃/CN Substitution on Pyrazolo[1,5-a]pyrimidine Core vs. Single EW Group Analogs

The target compound uniquely combines two strong electron-withdrawing groups: the 3-carbonitrile (σₘ ≈ +0.56) and the 7-trifluoromethyl (σₚ ≈ +0.54), creating a significantly electron-deficient heterocyclic core. Computational data from Chem960 indicate an exact mass of 226.04663 Da and a complexity index of 320 . The 5-methyl group (σₘ ≈ -0.07) provides a modest electron-donating counterbalance at the 5-position, electronically differentiating the target from 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 832115-44-3), which lacks the 5-methyl donor and thus possesses a more electron-deficient core that may alter π-stacking interactions in kinase binding pockets . The 5,7-bis(trifluoromethyl) analog (CAS 175276-40-1) represents the fully electron-deficient extreme (two CF₃ groups), which may overly suppress core reactivity for downstream derivatization [1].

Electronic Effects Medicinal Chemistry Structure-Activity Relationships

Recommended Research and Industrial Application Scenarios for 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (444144-39-2)


ATP-Competitive Kinase Inhibitor Lead Discovery and Hinge-Binding Fragment Screening

The 3-carbonitrile group is validated across multiple kinase co-crystal structures (KDM5A PDB 5IVE, CK2α PDB 8P06) as a hinge-binding hydrogen bond acceptor [1]. The 5-methyl-7-trifluoromethyl substitution provides an optimal balance of lipophilicity and metabolic stability for fragment-to-lead campaigns targeting CDK2, CK2, or KDM4 subfamily demethylases [2]. This compound is immediately suitable for biochemical IC₅₀ determination in radiometric or TR-FRET kinase assays, and its commercial availability at ≥97% purity reduces lead time compared to custom-synthesized 3-carbonitrile analogs lacking either the 5-methyl or 7-CF₃ group.

Structure-Activity Relationship (SAR) Expansion Around the 7-Trifluoromethyl Position

The 7-CF₃ group provides a metabolically stable anchor point for SAR exploration. With the 5-methyl fixed, this compound serves as a reference standard for evaluating the impact of replacing 7-CF₃ with other electron-withdrawing or lipophilic groups (Cl, Br, OCF₃, SO₂CH₃) in kinase inhibition assays. The compound's electronic profile (dual EW groups CN + CF₃, with 5-CH₃ donor counterbalance) makes it a well-characterized starting point documented in the pyrazolo[1,5-a]pyrimidine kinase inhibitor patent and review literature [3].

In Vitro Metabolic Stability Benchmarking in Hepatocyte or Microsomal Assays

The 7-CF₃ substituent is predicted to confer oxidative metabolic resistance relative to 7-methyl or 7-H analogs, making this compound a suitable reference for in vitro intrinsic clearance comparisons in human or rodent liver microsomes. Procurement of this compound alongside its 7-CH₃ counterpart allows direct measurement of ΔCL_int attributable to the CF₃ substitution, generating quantitative data to justify further investment in fluorinated derivatives within a lead optimization program [2].

Chemical Biology Probe Development for Histone Demethylase (KDM4/KDM5) Target Engagement Studies

The pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold has demonstrated KDM4D inhibition (compound 10r, IC₅₀ = 0.41 μM) and KDM5A binding (PDB 5IVE) [1][2]. The 5-methyl-7-CF₃ analog provides a synthetically tractable scaffold for installing linker moieties (e.g., at the 2-position or via the pyrimidine ring) to generate bifunctional degrader molecules (PROTACs) or affinity chromatography resins for target identification studies. Its off-the-shelf availability accelerates chemical biology probe development compared to custom-synthesis-dependent analogs.

Quote Request

Request a Quote for 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.